BenchChemオンラインストアへようこそ!

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

GPCR pharmacology Apelin/APJ signaling Negative control compound

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate (CAS 877635-64-8) is a synthetic small molecule featuring a 4-oxo-4H-pyran-3-yl benzoate ester core with a thioether-linked 4-methylpyrimidine moiety and a 4-butoxybenzoate ester substituent. This compound belongs to a structurally related series of 4-oxo-4H-pyran-3-yl benzoate derivatives that have been profiled against the apelin (APJ) receptor, a G-protein-coupled receptor implicated in cardiovascular homeostasis and angiogenesis.

Molecular Formula C22H22N2O5S
Molecular Weight 426.49
CAS No. 877635-64-8
Cat. No. B2950988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
CAS877635-64-8
Molecular FormulaC22H22N2O5S
Molecular Weight426.49
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C
InChIInChI=1S/C22H22N2O5S/c1-3-4-11-27-17-7-5-16(6-8-17)21(26)29-20-13-28-18(12-19(20)25)14-30-22-23-10-9-15(2)24-22/h5-10,12-13H,3-4,11,14H2,1-2H3
InChIKeyPXDXIWBLYICVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-Butoxybenzoate (CAS 877635-64-8): Procurement-Grade Chemical Profile and Research Utility


6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate (CAS 877635-64-8) is a synthetic small molecule featuring a 4-oxo-4H-pyran-3-yl benzoate ester core with a thioether-linked 4-methylpyrimidine moiety and a 4-butoxybenzoate ester substituent [1]. This compound belongs to a structurally related series of 4-oxo-4H-pyran-3-yl benzoate derivatives that have been profiled against the apelin (APJ) receptor, a G-protein-coupled receptor implicated in cardiovascular homeostasis and angiogenesis [2]. Within this series, the 4-nitrobenzoate analog ML221 (CAS 877636-42-5) has been characterized as a potent APJ functional antagonist, while the target compound and its close analogs exhibit markedly weaker APJ binding, positioning them as useful negative control compounds for target engagement studies [3].

Why 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-Butoxybenzoate Cannot Be Replaced by ML221 or Other In-Class Analogs


Within the 4-oxo-4H-pyran-3-yl benzoate chemotype, APJ receptor binding affinity is exquisitely sensitive to the nature of the benzoate ester substituent. The 4-nitrobenzoate analog ML221 functions as a potent functional antagonist with IC50 values of 0.70 μM (cAMP) and 1.75 μM (β-arrestin), whereas the 4-butoxybenzoate analog exhibits an APJ IC50 of approximately 79,000 nM [1]. This >100-fold difference in target engagement precludes functional interchangeability between the two compounds in any assay requiring APJ modulation. Furthermore, the target compound incorporates a 4-methyl substituent on the pyrimidine ring—a modification absent in the directly measured butoxybenzoate comparator—which, based on class-level SAR trends among 4-methylpyrimidinyl analogs showing uniformly weak activity (IC50 ~59,000–79,000 nM), is expected to further attenuate or maintain negligible APJ binding [2]. Generic substitution would therefore yield irreproducible results in target-based assays and confound structure-activity relationship interpretations.

Quantitative Differentiation Evidence: 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-Butoxybenzoate vs. Closest Analogs


APJ Receptor Binding: >100-Fold Weaker Affinity vs. ML221 Establishes Negative Control Utility

The 4-butoxybenzoate analog of the target compound (4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-butoxybenzoate) exhibits an APJ receptor IC50 of approximately 79,000 nM in antagonist activity assays [1]. In contrast, the 4-nitrobenzoate analog ML221 demonstrates potent APJ antagonism with IC50 values of 700 nM (cAMP assay) and 1,750 nM (β-arrestin assay), representing an approximately 45- to 113-fold difference in target engagement [2]. This quantitative divergence confirms that the butoxybenzoate ester modification abolishes the potent APJ pharmacology observed with the nitrobenzoate substituent, making the compound a validated weak-binder for use as a negative control in APJ target engagement experiments.

GPCR pharmacology Apelin/APJ signaling Negative control compound SAR probe

Ester Substituent SAR: Butoxybenzoate vs. Chlorobenzoate and Nitrobenzoate Analogs in the 4-Oxo-4H-Pyran-3-yl Series

Within the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate series, the 4-butoxybenzoate analog (IC50 ~79,000 nM) clusters with other weak binders such as the 4-chlorobenzoate analog (IC50 ~54,500 nM) and the 4-ethoxybenzoate analog (IC50 ~79,000 nM), while the 4-nitrobenzoate analog ML221 is uniquely potent (IC50 700–1,750 nM) [1]. Among 4-methylpyrimidinyl congeners—which include the target compound—the 4-chlorobenzoate analog also registers an IC50 of ~79,000 nM, and the 3-nitrobenzoate analog shows IC50 ~59,000 nM, confirming a class-wide pattern of weak APJ engagement for non-nitrobenzoate esters [2]. This SAR landscape positions the target 4-butoxybenzoate compound as a representative member of the inactive ester cohort, suitable for use as a physicochemical property comparator where the butoxy chain confers increased lipophilicity (cLogP) relative to chloro, ethoxy, or nitro analogs.

Structure-activity relationship Medicinal chemistry APJ antagonist Ester bioisostere

Selectivity Profile: Class-Level Discrimination Between APJ and AT1 Receptors

The ML221 chemotype from which the target compound is derived was characterized for selectivity and found to be >37-fold selective for APJ over the closely related angiotensin II type 1 (AT1) receptor, with no significant binding to 29 other GPCRs tested except κ-opioid and benzodiazepinone receptors (<50% and <70% inhibition at 10 μM, respectively) [1]. While direct selectivity data for the 4-butoxybenzoate analog have not been published, the shared 4-oxo-4H-pyran-3-yl thioether-pyrimidine scaffold is the primary determinant of this GPCR selectivity profile. The ester substituent (nitro vs. butoxy) primarily governs potency at APJ rather than the selectivity fingerprint across the broader GPCR panel, meaning the target compound is expected to retain the scaffold's favorable selectivity characteristics while exhibiting the weak APJ binding documented above.

GPCR selectivity APJ vs. AT1 Off-target profiling Cardiovascular pharmacology

Physicochemical Differentiation: Butoxy Chain Impact on Lipophilicity vs. Chloro and Ethoxy Analogs

The 4-butoxybenzoate ester substituent differentiates the target compound from the 4-chlorobenzoate analog (IC50 ~54,500–79,000 nM) and the 4-ethoxybenzoate analog (IC50 ~79,000 nM) by introducing a longer, more lipophilic alkoxy chain [1]. Based on the molecular formulas—C22H22N2O5S for the target vs. C18H13ClN2O4S for the 4-chlorobenzoate analog—the butoxybenzoate compound is expected to exhibit a calculated logP approximately 1.5–2.0 units higher than the chlorobenzoate analog. This lipophilicity difference is relevant for applications requiring passive membrane permeability or where differential cellular distribution within in vitro assay systems is a consideration, while maintaining the same weak APJ binding phenotype (IC50 within the 54,500–79,000 nM range shared by all non-nitrobenzoate esters in this series).

Lipophilicity optimization Physicochemical property cLogP comparison Solubility

Recommended Research and Procurement Application Scenarios for 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-Butoxybenzoate (CAS 877635-64-8)


APJ Receptor Negative Control Compound for Functional Antagonist Screening Cascades

In APJ receptor antagonist screening programs employing ML221 (IC50 0.70–1.75 μM) as a positive control, the target compound serves as a structurally matched negative control with an expected APJ IC50 in the ~59,000–79,000 nM range [1]. This enables calculation of assay Z'-factor and signal window using a compound that shares the same 4-oxo-4H-pyran-3-yl core scaffold, thioether linker, and pyrimidine recognition element as the active chemotype, thereby controlling for non-specific assay interference that an unrelated negative control (e.g., DMSO vehicle alone) would fail to detect. The >100-fold potency difference between the butoxybenzoate negative control and the nitrobenzoate positive control provides a robust dynamic range for assay quality assessment.

Structure-Activity Relationship (SAR) Reference Compound for Ester Bioisostere Exploration

The target compound anchors the 'inactive ester' boundary of the APJ antagonist SAR landscape. With the 4-nitrobenzoate (ML221) defining potent activity (IC50 0.70 μM), and the 4-chlorobenzoate, 4-ethoxybenzoate, and 4-butoxybenzoate analogs collectively defining weak activity (IC50 54,500–79,000 nM), the butoxybenzoate variant provides the most lipophilic reference point within the inactive series [2]. Medicinal chemistry teams can procure this compound alongside ML221 to establish a matched molecular pair (nitro → butoxy) for computational free-energy perturbation calculations or to benchmark the activity cliff magnitude when designing novel ester bioisosteres that might rescue APJ binding.

GPCR Selectivity Panel Reference for Off-Target Profiling of 4-Oxo-4H-Pyran-3-yl Chemotypes

Based on the demonstrated >37-fold APJ-over-AT1 selectivity and clean profile against 27 of 29 GPCRs for the scaffold-matched ML221, the target compound can be deployed as a selectivity-controlled negative probe in broader GPCR panels [3]. When a novel APJ antagonist from the 4-oxo-4H-pyran-3-yl series shows activity in a functional assay, inclusion of the butoxybenzoate analog in the same panel helps distinguish whether the observed activity originates from APJ engagement (absent for this weak binder) versus off-target GPCR interactions that may be scaffold-driven rather than ester-specific. This application is particularly valuable for chemotypes where the core scaffold itself may engage aminergic or peptidergic GPCRs.

Lipophilicity-Dependent Cellular Distribution Studies in In Vitro Pharmacology

The butoxybenzoate ester confers an estimated cLogP increase of ~1.5–2.0 units relative to the chloro- and ethoxybenzoate analogs [4]. Researchers investigating the relationship between compound lipophilicity and apparent cellular potency—independent of target engagement—can procure the butoxybenzoate analog as a tool to assess whether increased membrane partitioning alters intracellular compound exposure in cell-based assays. Since all non-nitrobenzoate esters share the same weak APJ binding phenotype (IC50 ~54,500–79,000 nM), any differential cellular activity observed for the butoxybenzoate variant can be attributed to physicochemical rather than pharmacological factors, informing lead optimization strategies for related active series.

Quote Request

Request a Quote for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.